molecular formula C16H20BrNO3 B10882858 3-[(4-Bromophenyl)carbamoyl]-1,2,2-trimethylcyclopentane-1-carboxylic acid

3-[(4-Bromophenyl)carbamoyl]-1,2,2-trimethylcyclopentane-1-carboxylic acid

Cat. No.: B10882858
M. Wt: 354.24 g/mol
InChI Key: NAQKTSMBPWSBHC-UHFFFAOYSA-N
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Description

3-[(4-BROMOANILINO)CARBONYL]-1,2,2-TRIMETHYL-1-CYCLOPENTANECARBOXYLIC ACID is a synthetic organic compound characterized by the presence of a bromoaniline group attached to a cyclopentane carboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-BROMOANILINO)CARBONYL]-1,2,2-TRIMETHYL-1-CYCLOPENTANECARBOXYLIC ACID typically involves the reaction of 4-bromoaniline with a cyclopentane derivative under specific conditions. One common method is the Mannich reaction, which involves the condensation of 4-bromoaniline, an aldehyde, and a ketone in the presence of a catalyst such as triphenylphosphine (PPh3) under solvent-free conditions at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Mannich reactions or other condensation reactions, optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(4-BROMOANILINO)CARBONYL]-1,2,2-TRIMETHYL-1-CYCLOPENTANECARBOXYLIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

3-[(4-BROMOANILINO)CARBONYL]-1,2,2-TRIMETHYL-1-CYCLOPENTANECARBOXYLIC ACID has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(4-BROMOANILINO)CARBONYL]-1,2,2-TRIMETHYL-1-CYCLOPENTANECARBOXYLIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The bromoaniline group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The cyclopentane carboxylic acid moiety may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-BROMOANILINO)CARBONYL]-1,2,2-TRIMETHYL-1-CYCLOPENTANECARBOXYLIC ACID is unique due to its specific combination of a bromoaniline group and a cyclopentane carboxylic acid moiety, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C16H20BrNO3

Molecular Weight

354.24 g/mol

IUPAC Name

3-[(4-bromophenyl)carbamoyl]-1,2,2-trimethylcyclopentane-1-carboxylic acid

InChI

InChI=1S/C16H20BrNO3/c1-15(2)12(8-9-16(15,3)14(20)21)13(19)18-11-6-4-10(17)5-7-11/h4-7,12H,8-9H2,1-3H3,(H,18,19)(H,20,21)

InChI Key

NAQKTSMBPWSBHC-UHFFFAOYSA-N

Canonical SMILES

CC1(C(CCC1(C)C(=O)O)C(=O)NC2=CC=C(C=C2)Br)C

Origin of Product

United States

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